molecular formula C9H5ClF2N2O B3024669 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole CAS No. 937633-19-7

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

Cat. No.: B3024669
CAS No.: 937633-19-7
M. Wt: 230.6 g/mol
InChI Key: SUFHNHWSKBLQSF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CMDF) is an organic compound that belongs to the class of oxadiazoles. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 135-140°C. CMDF is a versatile compound that can be used in various scientific applications, including organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

Spectral Characteristics

2-Chloromethyl-5-aryl-1,3,4-oxadiazoles, a group including 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole, have been synthesized and analyzed for their spectral properties. These compounds exhibit strong purple fluorescence in DMF solution and show maximum absorptive wavelengths ranging from 260-279 nm, making them potential materials for luminescence applications (Tong, 2011).

Fungicidal Agents

Research has been conducted on the synthesis of 1,3,4-oxadiazole derivatives as potential fungicidal agents. Compounds in this class, which includes this compound, have shown varying degrees of toxicity against fungi like Curvularia verruciformis and Alternaria tenuis (Goswami et al., 1984).

Material Science Applications

1,3,4-Oxadiazoles, including the specific compound , have wide applications in material science. They are known for their biological properties and have been included in various medicinal and pesticide chemistries. These compounds have been utilized in creating materials due to their unique properties (Zarei & Rasooli, 2017).

Photoluminescence and Liquid Crystals

Studies on 1,3,4-oxadiazole derivatives have revealed their potential in developing blue light-emitting materials. The photoluminescence properties of these compounds, in both solution and solid state, have been investigated, showing potential applications in creating fluorescent materials and liquid crystals (Hamciuc et al., 2015).

Antimicrobial Properties

Further research into 1,3,4-oxadiazoles has explored their antimicrobial properties. Some derivatives have demonstrated antifungal activity, suggesting potential use in the development of new antimicrobial agents (Mishra et al., 1993).

Properties

IUPAC Name

2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHNHWSKBLQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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